Bradilan

Description

BenchChem offers high-quality Bradilan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bradilan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

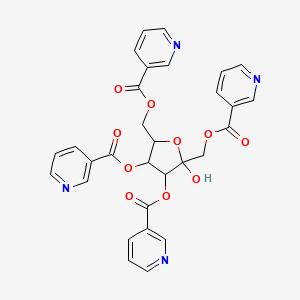

[5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N4O10/c35-26(19-5-1-9-31-13-19)40-17-23-24(42-28(37)21-7-3-11-33-15-21)25(43-29(38)22-8-4-12-34-16-22)30(39,44-23)18-41-27(36)20-6-2-10-32-14-20/h1-16,23-25,39H,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWFSXZKBMCSKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N4O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860159 |

Source

|

| Record name | 1,3,4,6-Tetra-O-(pyridine-3-carbonyl)hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Chemical and Biological Properties of Brazilin

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of Brazilin, a natural homoisoflavonoid compound of significant interest in pharmacological research. This document details its chemical structure, summarizes key quantitative data on its biological activities, and provides detailed protocols for essential experimental assays. Furthermore, it elucidates the signaling pathways modulated by Brazilin through detailed diagrams, offering a valuable resource for professionals in drug discovery and development.

Chemical Structure and Identification

Brazilin is a red pigment naturally occurring in the heartwood of trees from the Caesalpinia species, notably Caesalpinia sappan and Haematoxylum brasiletto. Its chemical identity is well-established, and it is crucial to distinguish it from its oxidized form, Brazilein, which is the active dyeing agent.

-

IUPAC Name: (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol

-

Molecular Formula: C₁₆H₁₄O₅

-

SMILES: C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4)O)O)O)O

Quantitative Biological Activity Data

Brazilin exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of Brazilin in various cancer cell lines and its anti-inflammatory activity.

Table 1: Cytotoxic Activity of Brazilin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 4T1 | Breast Cancer | 3.7 | [1] |

| A549 | Non-Small Cell Lung Carcinoma | 43 (µg/mL) | [2] |

| T47D | Breast Cancer | 50 | [3] |

Table 2: Anti-Inflammatory Activity of Brazilin

| Assay | System | IC₅₀ (µg/mL) | Reference |

| Protein Denaturation Inhibition | Bovine Serum Albumin | ~0.1 (achieved ~50% inhibition) | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to assess the biological activity of Brazilin.

This protocol is adapted from studies investigating the cytotoxic effects of Brazilin on cancer cell lines.[5][6]

-

Cell Seeding: Seed cells (e.g., A549, T47D) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of Brazilin (e.g., 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

This protocol is a standard method to evaluate the effect of Brazilin on cancer cell migration.[7][8]

-

Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.

-

Scratch Creation: Once the cells reach confluency, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip (e.g., p200 tip).

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh media containing different concentrations of Brazilin or a vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using an inverted microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

This protocol is used to determine the effect of Brazilin on the expression and phosphorylation of proteins in specific signaling pathways.[9][10][11]

-

Cell Lysis: Treat cells with Brazilin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, NLRP3, STING, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Brazilin

Brazilin has been shown to modulate several key signaling pathways involved in cancer and inflammation. The following diagrams illustrate the mechanisms of action of Brazilin within these pathways.

Brazilin has been demonstrated to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[12]

Caption: Brazilin's inhibition of the mTOR signaling pathway.

Brazilin can inhibit both the priming and activation steps of the NLRP3 inflammasome, a key component of the innate immune response.[13][14]

Caption: Dual inhibitory effect of Brazilin on the NLRP3 inflammasome pathway.

Brazilin has been shown to activate the STING (Stimulator of Interferon Genes) pathway, which plays a role in the anti-tumor immune response.[9][15]

Caption: Activation of the STING pathway by Brazilin in cancer cells.

Conclusion

Brazilin is a promising natural compound with well-documented anti-cancer and anti-inflammatory properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as mTOR, NLRP3 inflammasome, and STING, makes it a compelling candidate for further investigation in drug discovery and development. The data and protocols presented in this guide are intended to facilitate future research into the therapeutic potential of Brazilin.

References

- 1. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. frontiersin.org [frontiersin.org]

- 7. med.virginia.edu [med.virginia.edu]

- 8. Wound healing assay | Abcam [abcam.com]

- 9. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]

- 13. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Brazilin Inhibits the Proliferation of Non-Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Bradilan (Nicotinic Acid Derivative): An In-depth Technical Guide on the Mechanism of Action in Fibrinolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fibrinolysis

Bradilan's Core Mechanism of Action in Fibrinolysis

Bradilan, through its active component nicotinic acid, enhances fibrinolytic activity primarily by downregulating key inhibitors of the fibrinolytic cascade. This leads to an environment that favors the enzymatic degradation of fibrin clots. The mechanism is twofold, involving both the direct inhibition of plasmin activity and the suppression of the primary inhibitor of plasminogen activators.

Inhibition of Fibrinolytic Inhibitors

-

Inhibition of α2-Antiplasmin: In vitro studies have indicated that nicotinic acid can directly inhibit the activity of α2-antiplasmin, the primary inhibitor of plasmin.[6] This direct interaction leads to a greater proportion of active plasmin available to degrade fibrin. Clinical studies support this, showing a significant, albeit modest, decrease in α2-antiplasmin activity following nicotinic acid administration.[7]

Dose-Dependent Effects

The in vivo fibrinolytic response to nicotinic acid is dose-dependent. Low doses are reported to induce a slight activation of fibrinolysis, primarily through the binding and inhibition of antiplasmins.[6] Conversely, high doses may induce a more complex activation of fibrinolysis, potentially involving the central nervous system and a transient prothrombotic state that ultimately resolves in enhanced fibrinolysis.[6]

Quantitative Data on Fibrinolytic Effects

The following tables summarize the quantitative effects of nicotinic acid on key fibrinolytic and related hemostatic parameters as reported in clinical and in vitro studies.

Table 1: Clinical Efficacy of Nicotinic Acid on Fibrinolytic Markers in Hypertriglyceridaemic Men

| Parameter | Pre-treatment Mean | Post-treatment Mean (6 weeks, 4g/day) | Percentage Change | p-value | Reference |

| PAI-1 Activity (U/ml) | 34.3 | 23.8 | -30.6% | <0.01 | [7] |

| α2-Antiplasmin Activity (U/ml) | 1.10 | 0.97 | -11.8% | <0.01 | [7] |

| Plasma Fibrinogen (g/L) | 3.55 | 3.01 | -15.2% | <0.01 | [7] |

| Condition | PAI-1 Reduction | Time | Niacin Concentration | Reference |

| PAI-1 Protein Accumulation | 72% | 48 hours | Concentration-dependent | [5] |

| TGF-β1 Induced PAI-1 Accumulation | 65% | 48 hours | Concentration-dependent | [5] |

| PAI-1 mRNA | 49% | 6 hours | 20 µmol/L | [8] |

| Newly Synthesized PAI-1 | 39% | - | 20 µmol/L | [8] |

| TGF-β1 Induced PAI-1 Synthesis | 44% | 6 hours | 20 µmol/L | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for Bradilan's (nicotinic acid's) effect on fibrinolysis and the workflows for key experimental assays.

Signaling Pathway

Caption: Proposed mechanism of Bradilan (Nicotinic Acid) enhancing fibrinolysis.

Experimental Workflows

Caption: Workflows for key fibrinolysis assessment assays.

Detailed Experimental Protocols

PAI-1 Activity Assay (ELISA-based)

-

Materials:

-

Microtiter plates pre-coated with t-PA or u-PA.

-

Patient/sample plasma (platelet-poor).

-

Wash buffer (e.g., PBS with 0.05% Tween 20).

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., 2N H₂SO₄).

-

Microplate reader.

-

-

Procedure:

-

Add 100 µL of standards and plasma samples to the wells of the t-PA/u-PA coated plate.

-

Aspirate the contents of the wells and wash 3-4 times with wash buffer.

-

Incubate for 1 hour at room temperature.

-

Repeat the wash step.

-

Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

α2-Antiplasmin Activity Assay (Chromogenic)

This assay measures the functional activity of α2-antiplasmin by quantifying its inhibition of a known amount of plasmin.[10]

-

Materials:

-

Patient/sample plasma (platelet-poor).

-

α2-Antiplasmin standards (or normal pooled plasma).

-

Plasmin solution (in excess).

-

Chromogenic plasmin substrate (e.g., S-2251).

-

Buffer (e.g., Tris-HCl).

-

Acetic acid (for stopping the reaction).

-

Microplate reader.

-

-

Procedure:

-

Prepare dilutions of standards and plasma samples in buffer.

-

Add a known excess amount of plasmin to each well.

-

Incubate for a defined period (e.g., 2 minutes) to allow α2-antiplasmin to inhibit plasmin.

-

Add the chromogenic plasmin substrate to each well.

-

Incubate for a defined period (e.g., 5 minutes) to allow the residual plasmin to cleave the substrate, resulting in a color change.

-

Stop the reaction by adding acetic acid.

-

Read the absorbance at 405 nm.

-

The color intensity is inversely proportional to the α2-antiplasmin activity in the sample. Calculate the activity based on the standard curve.

-

Euglobulin Clot Lysis Time (ECLT) Assay

The ECLT is a global assay that measures the overall fibrinolytic activity by removing inhibitors from the plasma.[2]

-

Materials:

-

Citrated platelet-poor plasma.

-

Distilled water.

-

Acetic acid (1%).

-

Borate buffer.

-

Thrombin solution.

-

Water bath at 37°C.

-

Test tubes.

-

-

Procedure:

-

Collect venous blood into a chilled tube containing sodium citrate and keep on ice.

-

Centrifuge at 4°C to obtain platelet-poor plasma.

-

Dilute 0.5 mL of plasma with 9.5 mL of chilled distilled water in a glass tube.

-

Acidify by adding 0.1 mL of 1% acetic acid to precipitate the euglobulin fraction.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 4°C, decant the supernatant.

-

Resuspend the precipitate in 0.5 mL of borate buffer.

-

Add 0.5 mL of thrombin solution to initiate clotting.

-

Immediately place the tube in a 37°C water bath.

-

Observe the clot and record the time required for complete lysis. A normal range is typically greater than 2 hours, with shorter times indicating hyperfibrinolysis.[11]

-

Conclusion

References

- 1. EUGLOBULIN CLOT LYSIS TIME | LABCORP OKLAHOMA, INC. | Test Directory [labcatalog.net]

- 2. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]

- 3. Euglobulin lysis time - Wikipedia [en.wikipedia.org]

- 4. STUDIES WITH COMPLAMIN, A NICOTINIC-ACID-THEOPHYLLINE ESTER, AS A FIBRINOLYTIC AGENT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Attenuation of the synthesis of plasminogen activator inhibitor type 1 by niacin. A potential link between lipid lowering and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Action mechanism of nicotinic acid on fibrinolysis in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid treatment shifts the fibrinolytic balance favourably and decreases plasma fibrinogen in hypertriglyceridaemic men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. PAI-1 Test | Active Human PAI-1 Functional Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]

- 10. Alpha-2-Antiplasmin, Activity | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 11. labcorp.com [labcorp.com]

An In-depth Technical Guide to Tetranicotinoylfructose (Nicofuranose)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranicotinoylfructose, known scientifically as Nicofuranose, is a derivative of nicotinic acid and fructose. First described in the early 1960s, it has been investigated for its potential as a hypolipidemic agent. As a member of the nicotinic acid class of drugs, its primary mechanism of action involves the modulation of lipid metabolism, leading to reductions in circulating levels of atherogenic lipoproteins. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and pharmacological properties of Tetranicotinoylfructose. It includes a summary of available quantitative data, details of relevant experimental protocols, and visualizations of the key signaling pathways involved in its therapeutic effects.

Discovery and History

Tetranicotinoylfructose, also referred to as Nicofuranose, was first reported in the scientific literature in a 1962 Italian publication by F. Bonati and U. Tiepolo.[1] Their work, titled "A new ester of fructose: tetranicotinoyl-fructose. (Kinetic, chemico-physical and pharmacological study)," laid the foundation for subsequent research into this compound.[1] As a nicotinic acid derivative, Nicofuranose was developed with the aim of improving upon the lipid-lowering effects of nicotinic acid while potentially offering a better side-effect profile. Nicotinic acid itself has been a cornerstone in the management of dyslipidemia for decades, valued for its ability to favorably alter the lipid profile.

Chemical Properties and Synthesis

Chemical Name: 1,3,4,6-tetrakis-O-(pyridin-3-ylcarbonyl)-beta-D-fructofuranose

Synonyms: Tetranicotinoylfructose, Nicofuranose

Molecular Formula: C₃₀H₂₄N₄O₁₀

Molecular Weight: 600.54 g/mol

Mechanism of Action and Signaling Pathways

The primary pharmacological target of Tetranicotinoylfructose, like other nicotinic acid derivatives, is the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells.

3.1. Inhibition of Lipolysis in Adipose Tissue

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of stored triglycerides into free fatty acids (FFAs). The resulting decrease in the release of FFAs from adipose tissue into the circulation reduces the substrate available to the liver for the synthesis of triglycerides and, consequently, very-low-density lipoprotein (VLDL).

3.2. Hepatic Effects on Lipoprotein Metabolism

By reducing the flux of FFAs to the liver, Tetranicotinoylfructose indirectly decreases the synthesis and secretion of VLDL. Since VLDL is a precursor to low-density lipoprotein (LDL), this leads to a reduction in circulating LDL cholesterol levels. Furthermore, nicotinic acid derivatives have been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism is not fully elucidated. It is thought to involve a reduction in the hepatic uptake and catabolism of apoA-I, the primary apolipoprotein of HDL.

Pharmacological Data

While specific clinical trial data for Tetranicotinoylfructose is limited in readily available literature, a meta-analysis of nicotinic acid and its derivatives provides insight into the expected lipid-modifying effects.

| Parameter | Mean Change |

| Total Cholesterol | 10% reduction |

| Triglycerides | 20% reduction |

| LDL Cholesterol | 14% reduction |

| HDL Cholesterol | 16% increase |

| Table 1: Summary of Lipid-Modifying Effects of Nicotinic Acid Derivatives (Data from a meta-analysis).[2] |

It is important to note that these values represent an average for the drug class and the specific effects of Tetranicotinoylfructose may vary.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of Tetranicotinoylfructose are not extensively published. However, standard methodologies for screening hypolipidemic agents can be adapted.

5.1. In Vivo Model for Hypolipidemic Activity

A common in vivo model to assess the efficacy of hypolipidemic agents involves inducing hyperlipidemia in rodents, such as rats or mice, through a high-fat diet.

Protocol Outline:

-

Animal Model: Male Wistar rats are often used.

-

Induction of Hyperlipidemia: Animals are fed a high-fat diet (containing cholesterol and cholic acid) for a period of several weeks to induce a hyperlipidemic state.

-

Drug Administration: The test compound (Tetranicotinoylfructose) is administered orally or via another appropriate route at various doses to different groups of hyperlipidemic animals. A control group receives the vehicle, and a positive control group may receive a known hypolipidemic drug (e.g., a statin).

-

Blood Sampling: Blood samples are collected at baseline and at specified time points after drug administration.

-

Lipid Profile Analysis: Serum is separated, and levels of total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol are measured using standard enzymatic colorimetric methods.

-

Data Analysis: The changes in lipid profiles between the control and treated groups are statistically analyzed to determine the efficacy of the test compound.

Conclusion

Tetranicotinoylfructose (Nicofuranose) represents an early endeavor in the development of nicotinic acid derivatives for the management of dyslipidemia. Its mechanism of action is rooted in the well-established pharmacology of nicotinic acid, primarily through the activation of the GPR109A receptor, leading to favorable alterations in the lipid profile. While detailed clinical and experimental data for this specific compound are not as abundant as for more modern hypolipidemic agents, the foundational principles of its action provide a clear rationale for its potential therapeutic effects. Further research would be necessary to fully elucidate its clinical efficacy, safety profile, and potential advantages over other lipid-lowering therapies. This guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a structured overview of the current understanding of Tetranicotinoylfructose.

References

Braylin's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of braylin, a natural coumarin. The information is compiled from in silico, in vitro, and in vivo studies, offering a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Executive Summary

Braylin has demonstrated significant anti-inflammatory, immunomodulatory, and antinociceptive effects. Its mechanism of action is multifactorial, primarily involving the activation of the glucocorticoid receptor (GR) and the subsequent inhibition of the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. Additionally, braylin is a known phosphodiesterase-4 (PDE4) inhibitor, which may contribute to its anti-inflammatory profile. In preclinical models, braylin has been shown to reduce the production of key pro-inflammatory mediators, such as nitrite, Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine Transforming Growth Factor-β (TGF-β).

Core Mechanisms of Action

Braylin exerts its anti-inflammatory effects through at least two primary signaling pathways:

-

Glucocorticoid Receptor (GR) Activation: Molecular docking studies suggest that braylin binds to the same site on the glucocorticoid receptor as dexamethasone.[1] This activation was confirmed in vitro, where the anti-inflammatory effects of braylin on macrophages were prevented by the GR antagonist RU486.[2]

-

NF-κB Pathway Inhibition: Braylin strongly reduces the NF-κB-dependent transcriptional activity.[3] As NF-κB is a central transcription factor for pro-inflammatory genes, its inhibition is a critical component of braylin's anti-inflammatory action.[2]

-

Phosphodiesterase-4 (PDE4) Inhibition: Braylin has been identified as a potent PDE4 inhibitor.[4] PDE4 inhibitors are known to have a broad range of anti-inflammatory activities, and while the precise contribution of this mechanism to braylin's overall effect is still under investigation, it represents a potential synergistic pathway.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on braylin's anti-inflammatory and immunomodulatory effects.

In Vitro Anti-Inflammatory Activity

Table 1: Effect of Braylin on Pro-Inflammatory Mediators in Activated Macrophages

| Mediator | Cell Type | Braylin Concentration (μM) | % Inhibition / Reduction |

| Nitrite | J774 cells | 10 | Significant Reduction |

| 20 | Significant Reduction | ||

| 40 | Significant Reduction | ||

| TNF-α | J774 cells | 10 | Significant Reduction |

| 20 | Significant Reduction | ||

| 40 | Significant Reduction | ||

| IL-1β | Peritoneal Macrophages | 10 | Significant Reduction |

| 20 | Significant Reduction | ||

| 40 | Significant Reduction | ||

| IL-6 | Peritoneal Macrophages | 10 | Significant Reduction |

| 20 | Significant Reduction | ||

| 40 | Significant Reduction |

Data extracted from Espírito-Santo et al., 2017.[1][2][3]

In Vivo Anti-Inflammatory and Immunomodulatory Activity

Table 2: Effect of Braylin in the Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation Model in Mice

| Effect | Parameter | Braylin Dose (mg/kg) | Outcome |

| Antinociceptive | Mechanical Hyperalgesia | 12.5 - 100 | Dose-related reduction |

| Antiedematogenic | Paw Edema | 12.5 - 100 | Dose-related reduction |

| Immunomodulatory | IL-1β Levels (paw tissue) | Not specified | Inhibition |

| TNF-α Levels (paw tissue) | Not specified | Inhibition | |

| IL-6 Levels (paw tissue) | Not specified | Inhibition | |

| TGF-β Levels (paw tissue) | Not specified | Increase |

Data extracted from Espírito-Santo et al., 2017.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for braylin's anti-inflammatory action and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of braylin's anti-inflammatory action.

Caption: General experimental workflow for evaluating braylin.

Detailed Experimental Protocols

The following methodologies are based on the key experiments cited in the literature.

In Vitro Macrophage Activation Assay

-

Cell Lines: J774 murine macrophages or peritoneal exudate macrophages.

-

Culture Conditions: Cells are cultured in standard medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Activation: Macrophages are stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce an inflammatory response.

-

Treatment: Braylin, at concentrations ranging from 10 to 40 μM, is added to the cell cultures.

-

Endpoint Analysis:

-

Nitrite Production: Measured in the culture supernatant using the Griess reaction as an indicator of nitric oxide production.

-

Cytokine Quantification: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Mechanism Validation: To confirm the role of the glucocorticoid receptor, experiments are repeated in the presence of the GR antagonist RU486.[2]

Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation in Mice

-

Animal Model: Male Swiss mice are typically used.

-

Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of the right hind paw induces a localized inflammatory response, characterized by edema and hyperalgesia.

-

Treatment: Braylin is administered systemically (e.g., intraperitoneally) at doses ranging from 12.5 to 100 mg/kg.

-

Endpoint Analysis:

-

Antiedematogenic Effect: Paw volume is measured using a plethysmometer at various time points post-CFA injection.

-

Antinociceptive Effect: Mechanical hyperalgesia is assessed using von Frey filaments.

-

Immunomodulatory Effect: At the end of the experiment, paw tissue is collected, homogenized, and the levels of IL-1β, TNF-α, IL-6, and TGF-β are quantified by ELISA.[2][3]

-

NF-κB-Dependent Transcriptional Activity Assay

-

Cell Line: RAW 264.7 macrophages stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

-

Procedure:

-

Cells are plated and treated with braylin.

-

An inflammatory stimulus (e.g., LPS) is added to activate the NF-κB pathway.

-

After a defined incubation period, cells are lysed.

-

Luciferase activity is measured using a luminometer.

-

-

Outcome: A reduction in luciferase activity in braylin-treated cells indicates inhibition of NF-κB-dependent transcription.[2]

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory and immunomodulatory potential of braylin. Its dual action on the glucocorticoid receptor and the NF-κB pathway, potentially augmented by PDE4 inhibition, makes it a compelling candidate for further drug development. Future research should focus on elucidating the precise contribution of PDE4 inhibition to its overall efficacy, conducting detailed pharmacokinetic and pharmacodynamic studies, and evaluating its therapeutic potential in a broader range of inflammatory disease models. The synergistic potential of braylin as a glucocorticoid receptor ligand and a PDE4 inhibitor could represent a novel therapeutic strategy.[2]

References

- 1. The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches | PLOS One [journals.plos.org]

- 2. The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

what is Brazilin and its botanical origin

A Technical Guide to Brazilin: Botanical Origin, Physicochemical Properties, and Biological Activities

Abstract

Brazilin is a tetracyclic homoisoflavonoid, a natural pigment isolated from the heartwood of several species of trees in the family Fabaceae.[1] Historically significant as a textile dye and a component in traditional medicine, brazilin is now the subject of intensive scientific research for its diverse pharmacological properties.[1] This document provides a technical overview of brazilin's botanical origins, its key physicochemical characteristics, and a summary of its biological activities. It is intended for researchers, scientists, and professionals in drug development, presenting data in a structured format, detailing experimental protocols, and illustrating key concepts with diagrams to facilitate understanding and further investigation.

Introduction

Brazilin, with the chemical formula C₁₆H₁₄O₅, is a naturally occurring homoisoflavonoid compound.[2] It appears as a nearly colorless to pale yellow crystalline solid which, upon exposure to air and light, readily oxidizes into brazilein, a quinone derivative with a characteristic deep red color.[3][4][5] This oxidative transformation is the basis for its historical use as a prominent red dye.[6] For centuries, extracts rich in brazilin have been used in traditional Asian folk medicine to treat a variety of ailments.[1] Modern scientific validation of these uses has uncovered a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, positioning brazilin as a promising molecule for therapeutic development.[2][7]

Botanical Origin and Distribution

Brazilin is not synthesized by a single plant species but is extracted from the heartwood of several tropical trees belonging to the legume family, Fabaceae. The primary sources are geographically distinct, with historical trade routes built around their harvest.

Table 1: Primary Botanical Sources of Brazilin

| Scientific Name | Common Name(s) | Family | Geographical Distribution |

| Paubrasilia echinata | Brazilwood, Pernambuco | Fabaceae | Endemic to the Atlantic Forest of Brazil.[6] |

| Biancaea sappan | Sappanwood, Indian Redwood | Fabaceae | Southeast Asia, including India, Malaysia, and Indonesia.[6] |

| Haematoxylum brasiletto | Braziletto, Mexican Logwood | Fabaceae | Central and northern South America, Caribbean islands.[8] |

| Caesalpinia violacea | --- | Fabaceae | South America.[2][6] |

The most historically notable source, Paubrasilia echinata, was so extensively harvested for its red dye that it gave the nation of Brazil its name.[4] Overexploitation beginning in the 16th century has led to its current status as an endangered species, with international trade now regulated.[6]

Figure 1. Primary botanical sources of the natural compound Brazilin.

Physicochemical Properties

The molecular structure and chemical characteristics of brazilin are fundamental to its biological activity and applications. As a member of the catechol family, its phenolic hydroxyl groups are key to its antioxidant properties and its ability to form complexes with metal ions.[2]

Table 2: Physicochemical Properties of Brazilin

| Property | Value |

| IUPAC Name | (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol[2][6] |

| Synonyms | Brasilin, Natural Red 24, C.I. 75280[2][8] |

| CAS Number | 474-07-7[2][9][10] |

| Molecular Formula | C₁₆H₁₄O₅[2][8][10] |

| Molar Mass | 286.28 g/mol [10][11] |

| Appearance | Colorless, pale yellow, or white to brown crystalline solid.[3] |

| Solubility | Soluble in water, ethanol, DMSO, DMF, ether, and alkalis.[3][8][9][12] |

| Oxidation Product | Brazilein (C₁₆H₁₂O₅)[5][13] |

Brazilin's utility as an acid-base indicator, turning yellow in acidic solutions and red in alkaline preparations, is another notable chemical trait stemming from its structure.[3][6] Its sensitivity to air and light, leading to the formation of brazilein, is a critical consideration for its extraction, storage, and handling.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Brazilin | C16H14O5 | CID 73384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Brasilin - CAMEO [cameo.mfa.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Brazilin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. stainsfile.com [stainsfile.com]

- 9. caymanchem.com [caymanchem.com]

- 10. anti-inflammatory agent | Sigma-Aldrich [sigmaaldrich.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. apexbt.com [apexbt.com]

- 13. caymanchem.com [caymanchem.com]

Application Notes & Protocols: Evaluating the Anti-Platelet Aggregatory Effects of Bradilan (Niceritrol)

These application notes provide a detailed protocol for assessing the in vitro effects of Bradilan (active ingredient: Niceritrol) on platelet aggregation using light transmission aggregometry (LTA). This document is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of Bradilan and its potential as an anti-platelet agent.

Introduction

Bradilan, with the active compound Niceritrol, is known for its lipid-lowering and vasodilatory properties. Emerging evidence suggests that it may also influence hemostasis by affecting platelet function. Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for preventing cardiovascular events. This protocol outlines a standardized procedure to quantify the impact of Bradilan on platelet aggregation induced by various physiological agonists.

The methodology described herein utilizes platelet-rich plasma (PRP) and light transmission aggregometry, a gold-standard technique for platelet function testing. By measuring the change in light transmission through a suspension of platelets, the extent of aggregation in response to agonists can be precisely determined.

Principle of the Assay

Light transmission aggregometry measures the increase in light passing through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are individually suspended and block light transmission. Upon the addition of an agonist (e.g., ADP, collagen), platelets activate and clump together, allowing more light to pass through the sample to a photodetector. The change in light transmission is recorded over time, providing a quantitative measure of the rate and extent of aggregation. The inhibitory effect of Bradilan is assessed by pre-incubating PRP with the compound before adding an agonist.

Materials and Reagents

-

Bradilan (Niceritrol): Stock solution prepared in an appropriate solvent (e.g., DMSO or saline).

-

Whole Blood: Collected from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

-

Anticoagulant: 3.2% Sodium Citrate.

-

Agonists:

-

Adenosine Diphosphate (ADP)

-

Collagen (Type I)

-

Arachidonic Acid (AA)

-

Thrombin Receptor Activating Peptide (TRAP)

-

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Platelet-Poor Plasma (PPP): Used as a reference blank.

-

Equipment:

-

Light Transmission Aggregometer

-

Clinical Centrifuge

-

Pipettes and tips

-

Cuvettes with stir bars

-

Experimental Protocol

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant). Mix gently by inversion.

-

First Centrifugation (PRP Preparation): Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells and platelets in the middle, and plasma on top.

-

PRP Collection: Carefully aspirate the upper platelet-rich plasma layer without disturbing the buffy coat and transfer it to a new sterile tube.

-

Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

-

Second Centrifugation (PPP Preparation): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cellular components.

-

PPP Collection: Aspirate the supernatant, which is the platelet-poor plasma (PPP), and transfer it to a separate tube. PPP will be used to set the 100% aggregation baseline (blank).

Platelet Aggregation Assay

-

Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.

-

Baseline Calibration: Pipette PRP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. This will serve as the 0% aggregation baseline. Pipette PPP into another cuvette and place it in the reference channel to set the 100% aggregation baseline.

-

Bradilan Incubation:

-

Pipette a fresh aliquot of PRP into a new cuvette.

-

Add the desired concentration of Bradilan (or vehicle control) to the PRP.

-

Incubate the mixture for a specified period (e.g., 5-15 minutes) at 37°C in the aggregometer.

-

-

Agonist Addition and Measurement:

-

Add a known concentration of an agonist (e.g., ADP, collagen) to the pre-incubated PRP to induce aggregation.

-

Record the change in light transmission for a set duration (typically 5-10 minutes) until the aggregation response reaches a plateau.

-

-

Data Collection: The primary endpoint is the maximum percentage of aggregation. The slope of the aggregation curve can also be analyzed to determine the rate of aggregation.

-

Repeat: Repeat the procedure for a range of Bradilan concentrations and for each agonist being tested.

Data Presentation

The inhibitory effect of Bradilan on platelet aggregation can be summarized in the following tables. The data presented here is hypothetical and serves as an example of expected results.

Table 1: Effect of Bradilan on Maximum Platelet Aggregation (%) Induced by Various Agonists

| Bradilan Conc. (µM) | ADP (5 µM) | Collagen (2 µg/mL) | Arachidonic Acid (0.5 mM) |

| 0 (Vehicle) | 85 ± 5% | 92 ± 4% | 88 ± 6% |

| 10 | 78 ± 6% | 85 ± 5% | 81 ± 7% |

| 50 | 62 ± 7% | 71 ± 6% | 65 ± 8% |

| 100 | 45 ± 8% | 53 ± 7% | 48 ± 9% |

| 250 | 28 ± 9% | 35 ± 8% | 31 ± 10% |

Table 2: IC₅₀ Values of Bradilan for Inhibition of Platelet Aggregation

| Agonist | IC₅₀ (µM) |

| ADP (5 µM) | 115.2 |

| Collagen (2 µg/mL) | 130.5 |

| Arachidonic Acid (0.5 mM) | 122.8 |

IC₅₀ (half-maximal inhibitory concentration) values are calculated from the dose-response curves generated from the data in Table 1.

Visualizations

Experimental Workflow

Caption: Workflow for Platelet Aggregation Assay.

Hypothesized Signaling Pathway

Caption: Hypothesized Inhibitory Pathway of Bradilan.

Conclusion

This document provides a comprehensive protocol for the in vitro assessment of Bradilan's anti-platelet aggregation activity. By following this standardized methodology, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of Bradilan and its potential utility in thrombotic disorders. The provided hypothetical data and visualizations serve as a guide for experimental design and data interpretation.

Application Notes and Protocols for In Vitro Studies with Tetranicotinoylfructose

A Note to Researchers: Comprehensive searches of scientific literature reveal a significant scarcity of available data and established protocols for in vitro studies specifically involving Tetranicotinoylfructose. The primary reference to this compound dates back to a 1962 publication with limited accessible details.[1] Therefore, the following application notes and protocols are based on the known biological activities of its constituent molecules: fructose and nicotinic acid (niacin) . Researchers should consider these as foundational guidelines to be adapted and optimized for their specific experimental needs when investigating Tetranicotinoylfructose. It is presumed that Tetranicotinoylfructose, as an ester of fructose and nicotinic acid, may exhibit effects related to one or both of these components.

Introduction

Tetranicotinoylfructose is a chemical entity formed by the esterification of fructose with four molecules of nicotinic acid. Due to the limited direct research on this compound, its in vitro applications are largely extrapolated from the known roles of fructose and nicotinic acid in cellular metabolism and signaling.

-

Fructose: A monosaccharide that has been extensively studied for its role in cellular energy metabolism and its impact on processes such as lipogenesis, oxidative stress, and insulin resistance.[2] In vitro models are frequently used to investigate the molecular mechanisms underlying fructose-induced metabolic changes.

-

Nicotinic Acid (Niacin): A B-vitamin with well-documented effects on lipid metabolism and antioxidant pathways.[3][4] It is known to modulate various signaling cascades and has been investigated for its therapeutic potential in a range of diseases.

These application notes will provide a framework for designing in vitro experiments to explore the potential biological activities of Tetranicotinoylfructose, focusing on assays relevant to the known effects of its components.

Potential In Vitro Applications

Based on the properties of fructose and nicotinic acid, Tetranicotinoylfructose could be investigated in a variety of in vitro models, including:

-

Metabolic Studies: Assessing the impact on glucose and lipid metabolism in cell lines such as HepG2 (human hepatoma), 3T3-L1 (mouse adipocytes), and C2C12 (mouse myoblasts).

-

Oxidative Stress Assays: Evaluating the pro-oxidant or antioxidant potential in various cell types challenged with stressors like hydrogen peroxide or high glucose.

-

Anti-inflammatory Effects: Investigating the modulation of inflammatory pathways in cell lines like RAW 264.7 (mouse macrophages) or THP-1 (human monocytes) stimulated with lipopolysaccharide (LPS).

-

Cell Viability and Proliferation: Determining the cytotoxic or proliferative effects on cancer cell lines or normal primary cells.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of Tetranicotinoylfructose. It is crucial to perform dose-response and time-course experiments to determine the optimal experimental conditions.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the biological question. For example, use HepG2 cells to study hepatic lipid metabolism.

-

Culture Conditions: Culture cells in the recommended medium and conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator).

-

Preparation of Tetranicotinoylfructose Stock Solution:

-

Due to the lack of solubility data, initial attempts should be made to dissolve Tetranicotinoylfructose in a biocompatible solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-100 mM).

-

Further dilutions should be made in the cell culture medium to achieve the desired final concentrations.

-

Important: A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

-

-

Treatment:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).

-

Allow cells to adhere and reach the desired confluency (typically 70-80%).

-

Replace the medium with fresh medium containing various concentrations of Tetranicotinoylfructose or the vehicle control.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

-

Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treat Cells: After 24 hours, treat the cells with a range of Tetranicotinoylfructose concentrations.

-

Add MTT Reagent: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize Formazan: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Quantification of Intracellular Lipids (Oil Red O Staining)

This method is used to visualize and quantify neutral lipid accumulation in cells.

-

Plate and Treat Cells: Seed cells in 24-well plates and treat with Tetranicotinoylfructose. A positive control, such as a high concentration of fructose or oleic acid, should be included.

-

Fixation: Wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Staining:

-

Wash with water and then with 60% isopropanol.

-

Allow the wells to dry completely.

-

Add Oil Red O working solution and incubate for 10-15 minutes.

-

Remove the staining solution and wash with water.

-

-

Quantification:

-

Elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in cellular signaling.

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against the protein of interest (e.g., p-AMPK, SREBP-1c, Nrf2).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Potential Signaling Pathways to Investigate

Based on the known actions of fructose and nicotinic acid, the following signaling pathways are logical starting points for investigating the mechanism of action of Tetranicotinoylfructose in vitro.

AMPK Signaling Pathway (Metabolic Regulation)

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Both fructose and nicotinic acid can influence its activity.

Caption: Potential modulation of the AMPK signaling pathway by Tetranicotinoylfructose.

Nrf2 Signaling Pathway (Oxidative Stress Response)

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Nicotinic acid is known to have antioxidant properties.

Caption: Hypothetical involvement of Tetranicotinoylfructose in the Nrf2-mediated antioxidant response.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of Tetranicotinoylfructose on Cell Viability

| Concentration (µM) | Cell Viability (% of Control) ± SD |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 10 | 95.3 ± 6.1 |

| 50 | 85.1 ± 7.3 |

| 100 | 70.4 ± 8.5 |

Table 2: Quantification of Lipid Accumulation

| Treatment | Absorbance (510 nm) ± SD | Fold Change vs. Control |

| Control | 0.15 ± 0.02 | 1.0 |

| Fructose (25 mM) | 0.45 ± 0.05 | 3.0 |

| TNF (10 µM) | 0.20 ± 0.03 | 1.3 |

| TNF (50 µM) | 0.35 ± 0.04 | 2.3 |

Table 3: Protein Expression Analysis by Western Blot

| Treatment | p-AMPK/AMPK Ratio (Fold Change) | SREBP-1c/β-actin Ratio (Fold Change) |

| Control | 1.0 | 1.0 |

| TNF (50 µM) | Insert Value | Insert Value |

(Note: The data in these tables are examples and should be replaced with actual experimental results.)

Experimental Workflow Diagram

The following diagram outlines a general workflow for the in vitro investigation of Tetranicotinoylfructose.

Caption: A structured workflow for the in vitro characterization of Tetranicotinoylfructose.

Disclaimer: The information provided is for research purposes only. All experiments should be conducted in accordance with laboratory safety guidelines and institutional regulations. The proposed protocols and pathways are hypothetical and require experimental validation for Tetranicotinoylfructose.

References

- 1. [A new ester of fructose: tetranicotinoyl-fructose. (Kinetic, chemico-physical and pharmacological study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fructose and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Niacin improves maturation and cryo-tolerance of bovine in vitro matured oocytes: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Bradilan": An Examination of a Novel Compound in Cardiovascular Research

Despite a comprehensive search of available scientific literature, the term "Bradilan" does not correspond to a recognized compound, drug, or research model within the field of cardiovascular science. It is possible that "Bradilan" may be a novel or proprietary designation not yet in the public domain, a regional trade name, or a potential misspelling of a different agent. Further clarification of the term is necessary to provide detailed application notes and protocols.

While "Bradilan" remains elusive, our investigation uncovered a similarly named compound, Braylin , a natural coumarin, which has been studied for its effects on the cardiovascular system. This document will focus on the available research for Braylin, providing insights into its mechanism of action and potential, though currently undocumented, applications in cardiovascular research models.

Braylin: A Vasorelaxant with Distinct Mechanisms

Braylin (6-methoxyseselin) has been identified as a potent vasorelaxant, suggesting its potential therapeutic use in conditions characterized by high blood pressure and vascular constriction. Research indicates that Braylin's mechanism of action varies between different types of arteries.

Signaling Pathways of Braylin

In Superior Mesenteric Arteries:

The vasorelaxant effect of Braylin in the superior mesenteric arteries of rats is thought to be linked to the inhibition of phosphodiesterase (PDE). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). The cAMP/PKA signaling cascade ultimately results in smooth muscle relaxation and vasodilation.[1]

In Iliac Arteries:

In contrast, the action of Braylin in the iliac artery appears to be mediated by an increase in cyclic guanosine monophosphate (cGMP). This is followed by the activation of several types of potassium (K+) channels, including large-conductance calcium-activated potassium channels (BKCa), inward-rectifier potassium channels (Kir), and voltage-gated potassium channels (Kv). The opening of these channels leads to hyperpolarization of the smooth muscle cells, causing vasorelaxation.[1]

Potential Applications in Cardiovascular Research Models (Hypothetical)

Given Braylin's demonstrated vasorelaxant properties, it could theoretically be investigated in various cardiovascular research models where vasodilation is a therapeutic goal. However, it is crucial to reiterate that no studies have been found that specifically apply Braylin to the following models. The subsequent sections are therefore speculative and intended to guide potential future research.

Heart Failure Models

In heart failure, particularly heart failure with preserved ejection fraction (HFpEF), increased arterial stiffness and endothelial dysfunction are common. A vasorelaxant like Braylin could potentially be investigated in animal models of HFpEF to assess its effects on arterial compliance, cardiac workload, and overall cardiac function.

Potential Experimental Protocol Outline:

-

Model Induction: Induce heart failure in a suitable animal model (e.g., transverse aortic constriction (TAC) in mice or Dahl salt-sensitive rats).

-

Braylin Administration: Following confirmation of the heart failure phenotype, administer Braylin at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Functional Assessment: Monitor cardiovascular parameters such as blood pressure, heart rate, and cardiac output. Perform echocardiography to assess left ventricular function and dimensions.

-

Histological and Molecular Analysis: At the end of the study period, collect heart and vascular tissues for histological analysis (e.g., fibrosis) and molecular studies to investigate changes in the signaling pathways identified in vasorelaxation studies.

Myocardial Infarction Models

In the context of myocardial infarction (MI), vasorelaxants can be beneficial by improving coronary blood flow and reducing cardiac afterload. Braylin's potential to modulate vascular tone could be explored in a model of MI.

Potential Experimental Protocol Outline:

-

Model Induction: Induce myocardial infarction in an animal model (e.g., ligation of the left anterior descending coronary artery in rats or mice).

-

Braylin Administration: Administer Braylin either prior to or following the induction of MI to assess both preventative and therapeutic effects.

-

Infarct Size Measurement: After a defined period, measure the infarct size using techniques such as triphenyltetrazolium chloride (TTC) staining.

-

Functional and Molecular Assessment: Evaluate cardiac function via echocardiography and conduct molecular analyses on the affected cardiac tissue to understand the impact on inflammatory and fibrotic pathways.

Summary of Potential Data (Hypothetical)

Should research on Braylin be extended to these models, the following tables illustrate how quantitative data could be presented.

Table 1: Hypothetical Effects of Braylin on Hemodynamic Parameters in a Heart Failure Model

| Treatment Group | Dose (mg/kg) | Mean Arterial Pressure (mmHg) | Heart Rate (bpm) | Cardiac Output (mL/min) |

| Vehicle Control | - | 135 ± 8 | 380 ± 15 | 25 ± 3 |

| Braylin | 10 | 120 ± 7 | 375 ± 12 | 28 ± 4 |

| Braylin | 30 | 105 ± 6 | 370 ± 14 | 32 ± 5 |

| Braylin | 100 | 90 ± 5 | 365 ± 10 | 35 ± 4 |

Table 2: Hypothetical Effects of Braylin on Infarct Size and Cardiac Function Post-MI

| Treatment Group | Dose (mg/kg) | Infarct Size (%) | Ejection Fraction (%) | Fractional Shortening (%) |

| Sham | - | 0 | 60 ± 5 | 35 ± 4 |

| MI + Vehicle | - | 45 ± 6 | 30 ± 4 | 15 ± 3 |

| MI + Braylin | 10 | 38 ± 5 | 35 ± 5 | 18 ± 3 |

| MI + Braylin | 30 | 30 ± 4 | 42 ± 6 | 22 ± 4 |

Conclusion

While the initial query on "Bradilan" did not yield specific results, the exploration of the similarly named compound, Braylin , reveals a promising vasorelaxant with distinct, artery-specific mechanisms of action. The information presented here on Braylin's signaling pathways provides a solid foundation for its known effects. The application notes and protocols for cardiovascular research models such as heart failure and myocardial infarction are, at present, hypothetical due to a lack of published research. These outlines are intended to serve as a conceptual framework for future investigations into the potential therapeutic applications of Braylin in these complex cardiovascular diseases. Further research is warranted to determine if Braylin, or the originally sought "Bradilan," holds a place in the armamentarium against cardiovascular disease.

References

Application Note: Macrophage Stimulation Assay for Inflammatory Response Analysis

Introduction

Macrophages are pivotal cells of the innate immune system, orchestrating inflammatory responses through the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] A common method to study these responses in vitro is through macrophage stimulation assays. This application note details a standardized protocol for the stimulation of macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a pro-inflammatory M1 phenotype.[1][2] This process activates key signaling pathways, leading to the production and secretion of inflammatory cytokines.[3][4][5] This assay is a valuable tool for researchers, scientists, and drug development professionals to screen for compounds that may modulate the inflammatory response.

Principle of the Assay

This protocol involves the culture of macrophages, followed by stimulation with LPS. Upon stimulation, macrophages activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][6][7][8] Activation of these pathways results in the transcription and translation of pro-inflammatory genes, leading to the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9][10] The secreted cytokines can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][10][11]

Experimental Protocols

1. Preparation of Macrophages

This protocol provides methods for using either a mouse macrophage cell line (J774A.1) or generating bone marrow-derived macrophages (BMDMs).[1][11][12]

a. Culture of J774A.1 Macrophage Cell Line [1][11]

-

Materials:

-

J774A.1 mouse macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

15 cm petri dishes

-

Cell scraper

-

-

Procedure:

-

Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in 15 cm petri dishes.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 70-80% confluency, harvest them by gently scraping.

-

b. Generation of Bone Marrow-Derived Macrophages (BMDMs) [12]

-

Materials:

-

C57BL/6 mice

-

DMEM

-

10% FBS

-

2 mM L-glutamine

-

1 mM sodium pyruvate

-

10 mM HEPES buffer

-

30% L929 cell-conditioned medium (as a source of M-CSF)

-

ACK Lysing Buffer

-

-

Procedure:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Resuspend the bone marrow in ACK Lysing Buffer to lyse red blood cells, then wash the cells.

-

Culture the myeloid precursors in petri dishes with DMEM containing 10% FBS, 2 mM L-glutamine, 1 mM sodium pyruvate, 10 mM HEPES buffer, and 30% L929 cell-conditioned medium.

-

Incubate at 37°C and 5% CO2 for 5-6 days to allow for differentiation into mature BMDMs.

-

2. Macrophage Stimulation Assay [1][11][12]

-

Materials:

-

Prepared macrophages (J774A.1 or BMDMs)

-

LPS from E. coli (stock solution of 0.1 mg/ml)

-

96-well or 12-well cell culture plates

-

Macrophage culture medium

-

-

Procedure:

-

Seed the prepared macrophages into 96-well or 12-well plates at a density of 1 x 10^5 cells/mL.[12]

-

Allow the cells to adhere for 2 hours.[12]

-

Prepare the LPS working solution. A final concentration of 10-100 ng/mL is often effective for stimulation.[12][13]

-

Add the LPS solution to the appropriate wells. Include unstimulated control wells that receive only medium.

-

Incubate the plates for 16-18 hours at 37°C and 5% CO2.[1][11]

-

3. Measurement of Cytokine Production by ELISA [1][11][14]

-

Materials:

-

Conditioned medium from the macrophage stimulation assay

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Microplate reader

-

-

Procedure:

-

After the incubation period, carefully collect the conditioned medium from each well.

-

Centrifuge the samples to pellet any cells or debris.

-

Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.[10]

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

-

Data Presentation

Table 1: Expected Cytokine Profile of LPS-Stimulated Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Unstimulated Control | 10 - 30 | < 50 | < 20 |

| LPS (100 ng/mL) | 800 - 1200 | > 1000 | > 500 |

Note: These values are illustrative and can vary depending on the cell type, LPS preparation, and incubation time.[1]

Visualizations

Signaling Pathways in Macrophage Stimulation

Upon LPS stimulation, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways.[3][4]

Caption: LPS-induced signaling in macrophages.

Experimental Workflow

The following diagram illustrates the overall workflow for the macrophage stimulation assay.

Caption: Macrophage stimulation assay workflow.

References

- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Metabolic Signature of Macrophage Responses [frontiersin.org]

- 6. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration | Semantic Scholar [semanticscholar.org]

- 7. MAP kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Macrophage Inflammatory Assay [bio-protocol.org]

- 12. Macrophage preparation and stimulation with LPS [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. criver.com [criver.com]

Application Notes and Protocols for Assessing Braylin's Effect on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the effect of Braylin, a natural coumarin, on cytokine production. The protocols are based on established in vitro and in vivo findings and are intended to assist in the research and development of Braylin as a potential therapeutic agent for inflammatory conditions.

Introduction

Braylin is a natural coumarin that has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] Research has shown that Braylin can modulate the production of key cytokines involved in the inflammatory cascade. Specifically, it has been found to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine Transforming Growth Factor-β (TGF-β).[1] The mechanism of action is believed to be linked to the activation of the glucocorticoid receptor (GR) and the subsequent inhibition of the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[1][2]

These notes will detail the necessary protocols to assess these effects in both cell culture (in vitro) and animal models (in vivo).

Key Signaling Pathway Modulated by Braylin

Braylin's immunomodulatory effects are primarily mediated through the glucocorticoid receptor and its influence on the NF-κB signaling pathway. Upon entering the cell, Braylin is suggested to act as a glucocorticoid receptor ligand.[1] This activation leads to the inhibition of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines.

Caption: Braylin's proposed mechanism of action in inhibiting pro-inflammatory cytokine production.

Data Presentation: In Vitro and In Vivo Effects of Braylin

The following tables summarize the quantitative data on Braylin's effect on cytokine production as reported in scientific literature.

In Vitro Data: Effect of Braylin on Cytokine Production in Macrophages

Table 1: Inhibition of Pro-inflammatory Cytokines and Nitrite in LPS/IFN-γ-stimulated J774 cells. [1]

| Treatment | Concentration (µM) | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitrite (µM) |

| Control | - | 15.3 ± 2.1 | 25.7 ± 3.4 | 18.9 ± 2.5 | 1.2 ± 0.3 |

| LPS/IFN-γ | - | 289.4 ± 15.2 | 1245.6 ± 89.3 | 987.4 ± 76.1 | 25.4 ± 1.8 |

| Braylin + LPS/IFN-γ | 10 | 187.2 ± 11.8 | 876.3 ± 65.4 | 654.3 ± 54.2 | 15.8 ± 1.1 |

| Braylin + LPS/IFN-γ | 20 | 112.5 ± 9.7 | 543.8 ± 43.1 | 432.1 ± 39.8 | 9.7 ± 0.8 |

| Braylin + LPS/IFN-γ | 40 | 65.4 ± 7.2 | 321.5 ± 28.9 | 210.9 ± 18.7 | 5.3 ± 0.5 |

*p < 0.05 compared to LPS/IFN-γ alone.

In Vivo Data: Effect of Braylin on Cytokine Levels in a Paw Inflammation Model

Table 2: Modulation of Cytokine Levels in Paw Tissue in a Complete Freund's Adjuvant (CFA)-induced Inflammation Model in Mice. [1]

| Treatment | Dose (mg/kg) | IL-1β (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | TGF-β (pg/mg tissue) |

| Saline | - | 25.4 ± 3.1 | 45.8 ± 5.2 | 32.1 ± 4.5 | 15.6 ± 2.3 |

| CFA | - | 187.9 ± 12.5 | 254.3 ± 18.9 | 198.7 ± 15.3 | 18.2 ± 2.9 |

| Braylin + CFA | 12.5 | 143.2 ± 10.1 | 198.7 ± 15.4 | 154.3 ± 11.8 | 28.9 ± 3.1 |

| Braylin + CFA | 25 | 101.5 ± 8.9 | 145.6 ± 11.2 | 112.9 ± 9.7 | 39.8 ± 4.2 |

| Braylin + CFA | 50 | 76.8 ± 6.5 | 98.4 ± 8.7 | 85.4 ± 7.6 | 51.2 ± 5.5 |

| Braylin + CFA | 100 | 54.2 ± 5.1 | 76.5 ± 7.1 | 63.8 ± 6.1 | 65.7 ± 6.8 |

*p < 0.05 compared to CFA alone.

Experimental Protocols

Protocol 1: In Vitro Assessment of Braylin's Effect on Cytokine Production in Macrophages

This protocol outlines the methodology to evaluate the anti-inflammatory effects of Braylin on cultured macrophages.

1.1. Cell Culture and Treatment:

-

Cell Line: J774 murine macrophages or primary peritoneal macrophages are suitable for this assay.[1]

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Experimental Setup:

-

Seed macrophages in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of Braylin (e.g., 10, 20, 40 µM) for 1 hour.[1] A vehicle control (e.g., DMSO) should be included.

-

Stimulate the cells with a combination of Lipopolysaccharide (LPS; 1 µg/mL) and Interferon-gamma (IFN-γ; 10 ng/mL) to induce a pro-inflammatory response.[1] Include an unstimulated control group.

-

Incubate the plates for 24 hours.

-

1.2. Cytokine Measurement:

-

Sample Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use commercially available ELISA kits for the quantification of IL-1β, TNF-α, and IL-6 in the supernatants.[3] These kits provide high specificity and sensitivity for detecting individual cytokines.[3]

-

Follow the manufacturer's instructions for the assay procedure.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

1.3. Nitrite Measurement (as an indicator of Nitric Oxide production):

-

Griess Assay:

-

Mix 50 µL of the cell supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Caption: Workflow for in vitro assessment of Braylin's effect on cytokine production.

Protocol 2: In Vivo Assessment of Braylin's Effect on Cytokine Production in a Mouse Model of Inflammation

This protocol describes an in vivo model to evaluate the immunomodulatory effects of Braylin.

2.1. Animal Model:

-

Species: Male Swiss mice (25-30 g) are a suitable model.

-

Inflammation Induction: Induce paw inflammation by injecting 20 µL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw.[1]

2.2. Treatment Protocol:

-

Braylin Administration: Administer Braylin orally at various doses (e.g., 12.5, 25, 50, 100 mg/kg) 30 minutes before the CFA injection and then daily for a specified period (e.g., 4 days).[1] A vehicle control group should be included.

-

Control Groups: Include a saline-injected group and a CFA-injected group receiving the vehicle.

2.3. Sample Collection and Cytokine Measurement:

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect the inflamed paw tissue.

-

Tissue Homogenization: Homogenize the paw tissue in an appropriate lysis buffer containing protease inhibitors.

-

Cytokine Quantification:

-

Centrifuge the homogenates to obtain clear supernatants.

-

Measure the levels of IL-1β, TNF-α, IL-6, and TGF-β in the tissue supernatants using specific ELISA kits, as described in the in vitro protocol.

-

Normalize the cytokine concentrations to the total protein content of the tissue homogenate.

-

Caption: Workflow for in vivo assessment of Braylin's effect on cytokine production.

Alternative and Advanced Methodologies

While ELISA is a robust and widely used method, other techniques can provide a more comprehensive analysis of cytokine profiles.[4]

-

Multiplex Bead-Based Assays (e.g., Luminex): These platforms allow for the simultaneous measurement of multiple cytokines in a small sample volume, providing a broader understanding of the immune response.[5]

-

Flow Cytometry (Intracellular Cytokine Staining): This technique can identify and quantify cytokine production within specific cell populations, offering insights into the cellular sources of cytokines.[6]

-

ELISpot (Enzyme-Linked Immunospot) Assay: ELISpot is a highly sensitive method for detecting and enumerating cytokine-secreting cells at a single-cell level.[6]

-

Real-Time PCR (RT-PCR): This method quantifies cytokine gene expression, providing information on the transcriptional regulation of cytokine production.[3]